

# A Head-to-Head Clinical Showdown: Vonoprazan Fumarate vs. Lansoprazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Vonoprazan Fumarate*

Cat. No.: *B1193783*

[Get Quote](#)

In the landscape of acid-related gastrointestinal disorders, the emergence of vonoprazan, a potassium-competitive acid blocker (P-CAB), has challenged the long-standing dominance of proton pump inhibitors (PPIs) like lansoprazole. This comparison guide synthesizes findings from head-to-head clinical trials to provide researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.

## Mechanism of Action: A Fundamental Divergence

Vonoprazan and lansoprazole employ distinct mechanisms to suppress gastric acid secretion. Lansoprazole, a traditional PPI, requires activation in the acidic environment of the parietal cells and irreversibly binds to the  $H^+,K^+$ -ATPase (proton pump). In contrast, vonoprazan is a P-CAB that competitively and reversibly inhibits the proton pump, offering a more rapid and potent onset of action.[\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

Figure 1: Comparative Mechanism of Action

## Erosive Esophagitis: Healing and Maintenance

Multiple randomized controlled trials have demonstrated vonoprazan's non-inferiority, and in some cases superiority, to lansoprazole in healing and maintaining the healing of erosive esophagitis (EE).

Key Clinical Trial Data: Erosive Esophagitis

| Indication                          | Trial Phase   | Vonoprazan Dose    | Lansoprazole Dose | Primary Endpoint                   | Vonoprazan Result                    | Lansoprazole Result | Key Findings                                                                                |
|-------------------------------------|---------------|--------------------|-------------------|------------------------------------|--------------------------------------|---------------------|---------------------------------------------------------------------------------------------|
| Healing of EE                       | Phase 3       | 20 mg/day          | 30 mg/day         | Healing rate by week 8             | 92.9%                                | 84.6%               | Vonoprazan was non-inferior and superior to lansoprazole in healing EE. <a href="#">[3]</a> |
| Maintenance of Healing              | Phase 3       | 10 mg or 20 mg/day | 15 mg/day         | Maintenance of healing at week 24  | 20mg: 8.7% higher; 10mg: 7.2% higher | -                   | Vonoprazan was superior to lansoprazole in maintaining healing. <a href="#">[3]</a>         |
| Healing of Severe EE (LA Grade C/D) | Meta-analysis | 20 mg/day          | 30 mg/day         | Healing rates at weeks 2, 4, and 8 | Superior at all time points          | -                   | Vonoprazan is superior for healing severe EE but similar for mild EE. <a href="#">[4]</a>   |

---

|                  |                  |           |           |                                        |               |   |                                                                                         |
|------------------|------------------|-----------|-----------|----------------------------------------|---------------|---|-----------------------------------------------------------------------------------------|
| Heartburn Relief | Randomized Trial | 20 mg/day | 30 mg/day | First day of complete heartburn relief | Sooner relief | - | Complete sustained heartburn relief was achieved sooner with vonoprazan. <sup>[5]</sup> |
|------------------|------------------|-----------|-----------|----------------------------------------|---------------|---|-----------------------------------------------------------------------------------------|

---

## Experimental Protocol: Healing and Maintenance of Erosive Esophagitis

A notable phase 3 randomized trial enrolled adults with endoscopically confirmed erosive esophagitis.<sup>[3]</sup>

- **Healing Phase:** Patients were randomized to receive either vonoprazan 20 mg or lansoprazole 30 mg once daily for up to 8 weeks. The primary endpoint was the percentage of patients with healed EE confirmed by endoscopy at week 8.
- **Maintenance Phase:** Patients with healed EE were re-randomized to receive vonoprazan 10 mg, vonoprazan 20 mg, or lansoprazole 15 mg once daily for 24 weeks. The primary endpoint was the maintenance of healing at week 24, confirmed by endoscopy.



[Click to download full resolution via product page](#)

Figure 2: Erosive Esophagitis Clinical Trial Workflow

## Gastric and Duodenal Ulcers: Healing Rates

For the treatment of gastric ulcers (GU) and duodenal ulcers (DU), clinical trials have generally shown vonoprazan to be non-inferior to lansoprazole in terms of healing rates.

Key Clinical Trial Data: Gastric and Duodenal Ulcers

| Indication                                  | Trial Phase                  | Vonoprazan Dose | Lansoprazole Dose | Primary Endpoint            | Vonoprazan Result | Lansoprazole Result | Key Findings                                                                         |
|---------------------------------------------|------------------------------|-----------------|-------------------|-----------------------------|-------------------|---------------------|--------------------------------------------------------------------------------------|
| Gastric Ulcer (GU) Healing                  | Phase 3                      | 20 mg/day       | 30 mg/day         | Healed GU at Week 8         | 93.5%             | 93.8%               | Non-inferiority of vonoprazan to lansoprazole was confirmed.[6][7]                   |
| Duodenal Ulcer (DU) Healing                 | Phase 3                      | 20 mg/day       | 30 mg/day         | Healed DU at Week 6         | 95.5%             | 98.3%               | Non-inferiority of vonoprazan to lansoprazole was not confirmed in this study.[6][7] |
| Artificial Gastric Ulcer Healing (post-ESD) | Prospective Randomized Study | 20 mg/day       | 30 mg/day         | Complete healing at 8 weeks | 87.1%             | 86.3%               | No significant difference in complete healing ratio.[8]                              |

## Experimental Protocol: Gastric and Duodenal Ulcer Healing

Two phase 3, non-inferiority, randomized, double-blind trials were conducted to compare vonoprazan and lansoprazole for the healing of GU and DU.[\[7\]](#)

- Patient Population: Adults aged  $\geq 20$  years with at least one endoscopically confirmed GU or DU ( $\geq 5$  mm with white coating).
- Treatment: Patients were randomized 1:1 to receive either vonoprazan 20 mg or lansoprazole 30 mg for 8 weeks (GU study) or 6 weeks (DU study).
- Primary Endpoint: The proportion of patients with endoscopically confirmed healed GU or DU at the end of the treatment period.

## Helicobacter pylori Eradication

Vonoprazan-based triple therapy has demonstrated higher eradication rates for *H. pylori* compared to lansoprazole-based regimens, particularly for clarithromycin-resistant strains.[\[9\]](#)

Key Clinical Trial Data: *H. pylori* Eradication

| Therapy                                           | Trial                         | Vonoprazan-based Regimen                  | Lansoprazole-based Regimen                  | Eradication Rate (Vonoprazan) | Eradication Rate (Lansoprazole) | Key Findings                                                                                         |
|---------------------------------------------------|-------------------------------|-------------------------------------------|---------------------------------------------|-------------------------------|---------------------------------|------------------------------------------------------------------------------------------------------|
| Quadruple Sequential Therapy                      | Non-randomized Clinical Trial | Vonoprazan-based                          | Lansoprazole-based                          | 96.5%                         | 92.2%                           | High eradication rates for both, with no statistically significant difference.<br>[2]                |
| Triple Therapy (Clarithromycin-resistant strains) | Randomized Controlled Trial   | Vonoprazan + Amoxicillin + Clarithromycin | Lansoprazole + Amoxicillin + Clarithromycin | 82.0%                         | 40.0%                           | Vonoprazan-based therapy was significantly more effective for clarithromycin-resistant H. pylori.[9] |

## Pharmacokinetics and Safety Profile

Vonoprazan exhibits a rapid onset of action and sustained acid suppression.[1] It achieves peak plasma concentrations 1.5-2.0 hours after oral administration, and its absorption is minimally affected by food.[1] In contrast, lansoprazole's effect is more influenced by food intake and CYP2C19 genotype.

Pharmacodynamic studies have shown that vonoprazan leads to a more potent and sustained increase in intragastric pH compared to lansoprazole.[10][11] On day 1 of treatment, the

proportion of a 24-hour period with intragastric pH > 4 was 62.4% for vonoprazan versus 22.6% for lansoprazole.[11]

The safety profiles of vonoprazan and lansoprazole are generally comparable.[4][6] Treatment-emergent adverse events were reported with similar frequencies in clinical trials for both drugs. [7][12] However, increases in serum gastrin levels were greater with vonoprazan, though they returned to baseline after treatment cessation.[6][13]

## Conclusion

Head-to-head clinical trials demonstrate that **vonoprazan fumarate** is a potent and effective alternative to lansoprazole for the management of acid-related disorders. In the treatment of erosive esophagitis, vonoprazan has shown superiority in healing, particularly in severe cases, and in maintaining healing. For gastric and duodenal ulcers, vonoprazan's efficacy is largely non-inferior to that of lansoprazole. A key advantage of vonoprazan appears in the context of *H. pylori* eradication, where it has demonstrated higher success rates, especially against antibiotic-resistant strains. The distinct pharmacokinetic and pharmacodynamic profile of vonoprazan underpins its rapid and sustained acid suppression. While both drugs are well-tolerated, the long-term implications of greater gastrin elevation with vonoprazan warrant further investigation. This comparative data provides a valuable resource for informing clinical decisions and guiding future research in acid suppression therapy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Efficacy of Two-Week Vonoprazan Versus Lansoprazole-Based Quadruple Sequential Antibiotic Therapy in Eradicating *Helicobacter pylori* Infection: A Non-randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vonoprazan Versus Lansoprazole for Healing and Maintenance of Healing of Erosive Esophagitis: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vonoprazan is superior to lansoprazole for healing of severe but not mild erosive esophagitis: A systematic review with meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomised clinical trial: vonoprazan versus lansoprazole for the initial relief of heartburn in patients with erosive oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomised clinical trial: efficacy and safety of vonoprazan vs. lansoprazole in patients with gastric or duodenal ulcers – results from two phase 3, non-inferiority randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomised clinical trial: efficacy and safety of vonoprazan vs. lansoprazole in patients with gastric or duodenal ulcers - results from two phase 3, non-inferiority randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vonoprazan vs lansoprazole for the treatment of artificial gastric ulcer after endoscopic submucosal dissection: a prospective randomized comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Vonoprazan for Helicobacter pylori Eradication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects | Semantic Scholar [semanticscholar.org]
- 11. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase III, randomised, double-blind, multicentre study to evaluate the efficacy and safety of vonoprazan compared with lansoprazole in Asian patients with erosive oesophagitis | Gut [gut.bmj.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Head-to-Head Clinical Showdown: Vonoprazan Fumarate vs. Lansoprazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193783#head-to-head-clinical-trials-of-vonoprazan-fumarate-and-lansoprazole>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)